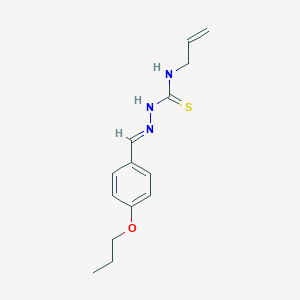
2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as DTTA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. DTTA belongs to the class of thiazole compounds, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In addition, this compound has been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to apoptosis. This compound has also been found to inhibit the activity of various enzymes, including tyrosinase and carbonic anhydrase. In addition, this compound has been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable and can be stored for a long time. However, this compound has some limitations for lab experiments. It is insoluble in water, which makes it difficult to dissolve in aqueous solutions. This compound is also cytotoxic, which limits its use in some experiments.
Orientations Futures
There are several future directions for the research on 2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One direction is to study the potential use of this compound as a chemotherapeutic agent for cancer treatment. Another direction is to study the mechanism of action of this compound in more detail. Further studies are also needed to determine the toxicity of this compound and its potential side effects. In addition, the use of this compound in combination with other drugs should be investigated. Finally, the development of new synthesis methods for this compound should be explored to improve its yield and purity.
Méthodes De Synthèse
2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,5-dichlorophenol with thiosemicarbazide to form 2-(2,5-dichlorophenoxy)-N-(thiazol-2-yl)acetohydrazide, which is then treated with phenyl isothiocyanate to form this compound. The yield of this compound is around 70%, and the purity can be increased by recrystallization.
Applications De Recherche Scientifique
2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has shown potential in various fields of scientific research. It has been extensively studied for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its antifungal and antibacterial properties. It has been found to be effective against various strains of fungi and bacteria, including drug-resistant strains.
Propriétés
Formule moléculaire |
C17H12Cl2N2O2S |
|---|---|
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
2-(2,5-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H12Cl2N2O2S/c18-12-6-7-13(19)15(8-12)23-9-16(22)21-17-20-14(10-24-17)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,20,21,22) |
Clé InChI |
LTRSCSRMNBFZNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-N-[4-(diethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B255228.png)


![Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B255231.png)
![N-[3-(4-morpholinyl)propyl]-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B255232.png)
![2-{[2-cyano-3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255234.png)



![N'-[(Z)-indol-3-ylidenemethyl]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide](/img/structure/B255242.png)
![N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255246.png)
![N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255247.png)

